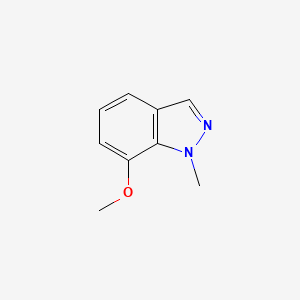

7-Methoxy-1-methyl-1H-indazole

Description

Historical Context and Evolution of Indazole Research

The study of indazoles dates back to the late 19th and early 20th centuries. The initial synthesis of indazole was achieved in 1880. thieme-connect.de The fundamental structure of indazole, defined as a pyrazole (B372694) ring fused to a benzene (B151609) ring, was first characterized by the renowned chemist Emil Fischer. researchgate.netresearchgate.netjmchemsci.com Following this foundational work, systematic investigation into this heterocyclic system was notably advanced by Karl von Auwers in the 1920s. thieme-connect.deresearchgate.net

Early research laid the groundwork for understanding the tautomerism of indazoles, which can exist in 1H- and 2H-forms, with the 1H-tautomer being the more thermodynamically stable and predominant form. jmchemsci.commdpi.comnih.gov The development of general synthetic pathways for indazoles in the early 20th century opened the door for more extensive research. thieme-connect.de Over the decades, research has evolved from fundamental synthesis and characterization to the exploration of the diverse pharmacological potential of indazole derivatives, with the first indazole-containing drug, Benzydamine, being marketed in 1966. researchgate.net This marked a significant milestone, spurring further interest in the therapeutic applications of this scaffold. researchgate.netbenthamdirect.comnih.gov

The Indazole Scaffold in Contemporary Chemical and Biological Sciences

In modern chemical and biological sciences, the indazole scaffold is recognized as a "privileged scaffold." researchgate.netbenthamdirect.comnih.gov This term reflects its recurring presence in biologically active compounds and its ability to interact with multiple biological targets. longdom.orglongdom.org Indazole and its derivatives are crucial building blocks in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. researchgate.netmdpi.comnih.gov

The versatility of the indazole nucleus allows for the synthesis of a multitude of derivatives with diverse biological functions. nih.gov These include anti-inflammatory, antimicrobial, anticancer, anti-HIV, and antiarrhythmic properties. researchgate.netmdpi.comnih.govbenthamdirect.comnih.gov The planarity of the heterocyclic ring system and the potential for various substitutions are key to its role in interacting with enzymes and receptors. longdom.org Consequently, indazole-containing compounds are not only found in numerous marketed drugs but are also prevalent in clinical trials and are a continuous focus for the development of novel therapeutic agents. researchgate.netbenthamdirect.comnih.govnih.gov The development of new synthetic methodologies, including transition-metal catalyzed reactions and green chemistry approaches, continues to expand the library of accessible indazole derivatives for scientific investigation. benthamdirect.combenthamdirect.com

Specific Research Focus on 7-Methoxy-1-methyl-1H-indazole within Indazole Chemistry

Within the extensive family of indazole derivatives, this compound has emerged as a compound of specific interest. Its structure features a methoxy (B1213986) group at the 7-position and a methyl group on the nitrogen at the 1-position of the indazole core. These substitutions are not merely decorative; they significantly influence the molecule's physicochemical properties and its potential interactions with biological systems.

The presence of the methoxy group can enhance solubility and provide a site for hydrogen bonding, while the methyl group can affect the molecule's lipophilicity and metabolic stability. smolecule.com Research on this specific scaffold and its closely related analogs focuses on its utility as a synthetic intermediate for creating more complex molecules. bldpharm.combldpharm.com For instance, derivatives such as this compound-3-carbaldehyde and this compound-5-carbaldehyde serve as building blocks in organic synthesis. bldpharm.combldpharm.com Furthermore, related structures have been investigated for a range of biological activities, including their potential as enzyme inhibitors and their interactions with various receptors. smolecule.comchemenu.com The study of 4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide, a related sulfonamide derivative, provides insight into the structural conformations and intermolecular interactions that can guide the design of new compounds based on the 1-methyl-1H-indazole scaffold. iucr.org

Compound Information Table

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1337880-88-2 | C9H10N2O |

| This compound-3-carboxylic acid-d3 | 133841-10-8 | C10H7D3N2O3 |

| This compound-5-carbaldehyde | 831222-99-2 | C10H10N2O2 |

| 7-Methoxy-1H-indazole | 1429222-35-4 | C8H8N2O |

| Methyl this compound-5-carboxylate | 1373223-34-7 | C11H12N2O3 |

| 5-Bromo-7-methoxy-1-methyl-1H-indazole | 1784018-79-6 | C9H9BrN2O |

| 4-Methoxy-7-methyl-1H-indazole | 1082041-64-2 | C9H10N2O |

| 5-(Methoxymethyl)-7-methyl-1H-indazole | 93359-90-1 | C10H12N2O |

| This compound-3-carbaldehyde | 1557803-97-0 | C10H10N2O2 |

| 4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide | Not specified | C15H15N3O3S |

| Benzydamine | 642-72-8 | C19H23N3O |

| Niraparib | 1038915-60-4 | C19H20N4O |

| Pazopanib | 444731-52-6 | C21H23N7O2S |

| Axitinib | 319460-85-0 | C22H18N4OS |

| Granisetron | 109889-09-0 | C18H24N4O |

| Entrectinib | 1108743-60-7 | C31H34FN7O2S |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9-7(6-10-11)4-3-5-8(9)12-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVAPILQQRBOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2OC)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Methoxy 1 Methyl 1h Indazole

Established Synthetic Pathways for Indazole Derivatives

The construction of the indazole ring system can be achieved through various synthetic routes. These methods often involve the formation of the crucial N-N bond and subsequent cyclization. While a multitude of strategies exist, several have become well-established due to their versatility and efficiency.

Cyclization Reactions (e.g., Fischer Indole (B1671886) Synthesis Analogs)

While the Fischer indole synthesis is renowned for producing indoles from arylhydrazines and carbonyl compounds, analogous cyclization strategies are pivotal for indazole synthesis. These reactions typically involve the intramolecular cyclization of a suitably substituted aromatic precursor. For instance, the reaction of 2-fluorobenzaldehydes with hydrazine hydrate can yield 1H-indazoles. This method involves a nucleophilic aromatic substitution followed by cyclization. A general procedure for the synthesis of 7-fluoro-1H-indazole from 2,3-difluorobenzaldehyde involves heating the aldehyde with hydrazine monohydrate at elevated temperatures chemicalbook.com. The reaction proceeds through the formation of a hydrazone, which then undergoes intramolecular cyclization.

Metal-Catalyzed Cyclization Approaches

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of indazoles, offering high efficiency and functional group tolerance. Palladium- and copper-based catalysts are frequently employed in these transformations. For example, a silver(I)-mediated intramolecular oxidative C-H bond amination of arylhydrazones provides a route to various 1H-indazoles nih.gov. This method is efficient for creating a range of 3-substituted indazoles nih.gov. The general procedure involves reacting an arylhydrazone with a silver salt, such as silver triflimide (AgNTf2), in the presence of a copper co-catalyst like copper(II) acetate nih.gov.

Intramolecular C-H Amination Strategies

Intramolecular C-H amination has become a prominent strategy for the direct formation of N-heterocycles, including indazoles. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. Visible light-promoted intramolecular C-H amination has been successfully applied to the synthesis of carbazoles from 2-azidobiphenyls in aqueous solution, showcasing the potential of photoredox catalysis in such transformations. This methodology represents a green and efficient alternative to metal-catalyzed processes researchgate.net.

Green Chemistry and Sustainable Synthetic Routes

In recent years, the development of environmentally benign synthetic methods has gained significant traction. For indazole synthesis, this includes the use of greener solvents, catalysts, and energy sources. One-pot syntheses are particularly attractive as they reduce waste and improve efficiency. An example is the one-pot synthesis of 2H-indazoles from ortho-nitrobenzaldehydes and amines, which proceeds via a condensation-Cadogan reductive cyclization organic-chemistry.org. This method is operationally simple and avoids the high temperatures often associated with classical Cadogan reactions organic-chemistry.org.

Targeted Synthesis of 7-Methoxy-1-methyl-1H-indazole and its Analogues

While a specific, detailed synthesis of this compound is not extensively documented, its synthesis can be envisioned through the application of established methods for analogous compounds. The key challenge in the synthesis of 1,7-disubstituted indazoles is achieving the correct regioselectivity of the N-alkylation.

A plausible synthetic route would begin with the synthesis of 7-methoxy-1H-indazole, which could then be selectively methylated at the N-1 position. The synthesis of substituted 1H-indazoles can be achieved from corresponding ortho-haloaryl carbonyls or nitriles with N-alkyl or N-arylhydrazines beilstein-journals.org. For the target molecule, this would involve a starting material like 2-halo-3-methoxybenzaldehyde reacting with methylhydrazine.

The regioselectivity of the subsequent N-alkylation of the 7-methoxy-1H-indazole intermediate is a critical step. Studies on the N-alkylation of substituted indazoles have shown that the outcome is influenced by both steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions (base and solvent) beilstein-journals.org. For 7-substituted indazoles, the proximity of the substituent to the N-1 position can significantly influence the N-1/N-2 ratio of the alkylated products beilstein-journals.org.

Reaction Mechanisms and Kinetics in Indazole Formation

The mechanisms of indazole formation are diverse and depend on the specific synthetic route employed.

In the case of cyclization of hydrazones , such as those derived from 2-halobenzaldehydes, the mechanism involves an initial nucleophilic attack of the amino group of the hydrazine onto the aldehyde to form a hydrazone. This is followed by an intramolecular nucleophilic aromatic substitution, where the other nitrogen of the hydrazone displaces the ortho-halogen, leading to the formation of the indazole ring.

For metal-catalyzed C-H amination reactions , the mechanism often involves the formation of a metal-nitrenoid intermediate. In the silver(I)-mediated intramolecular oxidative C-H amination, preliminary mechanistic studies suggest that the reaction proceeds via a single electron transfer (SET) mediated by the Ag(I) oxidant.

The Cadogan reductive cyclization of ortho-nitro-imines to form 2H-indazoles is generally believed to proceed through a nitrene intermediate, which is generated by the deoxygenation of the nitro group by a phosphine reagent. This highly reactive nitrene then undergoes intramolecular cyclization onto the imine nitrogen, followed by aromatization to yield the indazole product.

Understanding these mechanisms is crucial for optimizing reaction conditions and for the rational design of new synthetic routes to target specific indazole derivatives like this compound.

Chemical Reactivity and Derivatization Strategies for this compound

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups and the aromatic indazole core. The indazole ring system itself is a bioisostere of indole and is of significant interest in medicinal chemistry. The presence of a methoxy (B1213986) group at the C7 position and a methyl group at the N1 position dictates the molecule's reactivity profile, particularly in electrophilic substitution reactions and functional group modifications.

Common derivatization strategies for such a scaffold involve C-H functionalization, including halogenation, nitration, and metalation, to introduce new functional groups that can be further elaborated. These modifications are crucial for exploring the structure-activity relationships of indazole-based compounds in various research contexts.

Functional Group Interconversions and Strategic Modifications

Functional group interconversions are a cornerstone of synthetic chemistry, allowing for the strategic modification of a core scaffold to produce a library of related compounds. For this compound, a key and highly valuable transformation is the cleavage of the methyl ether to yield the corresponding phenol, 7-hydroxy-1-methyl-1H-indazole. This O-demethylation unmasks a reactive hydroxyl group, which can then serve as a handle for a wide array of subsequent chemical transformations, such as etherification, esterification, or conversion to a triflate for cross-coupling reactions.

This conversion is strategically important as the hydroxyl group can act as a hydrogen bond donor, which can be critical for biological activity. The demethylation is typically achieved using strong Lewis acids or proton acids that can effect the cleavage of the aryl-O-CH₃ bond.

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | Boron tribromide (BBr₃) | 7-Hydroxy-1-methyl-1H-indazole | O-Demethylation |

| This compound | Hydrobromic acid (HBr) | 7-Hydroxy-1-methyl-1H-indazole | O-Demethylation |

Another potential modification involves reactions at the C3 position. While the benzene (B151609) ring is activated by the methoxy group, the C3 position of the pyrazole (B372694) ring is susceptible to deprotonation by a strong base (metalation) followed by quenching with an electrophile. This allows for the introduction of a wide variety of substituents at this position, a common strategy in the synthesis of biologically active indazole derivatives.

Design and Synthesis of Novel this compound Derivatives for Research

The design and synthesis of novel derivatives based on the this compound scaffold are driven by the search for new molecules with specific properties, particularly in the field of medicinal chemistry. The indazole nucleus is a privileged scaffold found in numerous pharmacologically active compounds. nih.gov Modifications to the core structure allow for the fine-tuning of properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles.

The synthesis of these derivatives often involves building the indazole ring from appropriately substituted precursors rather than starting with the parent this compound and functionalizing it. This approach allows for greater diversity and control over the substitution pattern. For example, intramolecular C-H bond amination reactions of arylhydrazones mediated by silver(I) or palladium catalysis are powerful methods for constructing the indazole core with various substituents already in place. nih.govacs.org

Below are examples of synthetic strategies that can be employed to generate novel derivatives of the this compound scaffold for research purposes. These methods highlight the construction of the indazole ring with desired functional groups at various positions.

| Synthetic Method | Precursors | Derivative Synthesized | Key Features |

| Intramolecular C-H Amination nih.govacs.org | Substituted 2-halobenzaldehydes and methylhydrazine | 3-Substituted-7-methoxy-1-methyl-1H-indazoles | Versatile method for introducing substituents at the C3 position. |

| Cyclization of Hydrazones nih.gov | Hydrazones derived from substituted 2-acetyl-3-methoxyanilines | 7-Methoxy-1-methyl-1H-indazoles with various benzene ring substituents | Allows for the incorporation of diverse functional groups on the carbocyclic ring. |

| [3+2] Annulation Reactions nih.gov | Substituted pyrazoles and internal alkynes | Highly functionalized this compound derivatives | Provides access to complex substitution patterns. |

For instance, to synthesize a derivative with a carboxylate group at the C3 position, a common precursor would be a hydrazone derived from a 2-formyl or 2-acetyl-3-methoxyphenyl derivative. Subsequent cyclization would yield the desired this compound-3-carboxylate, a versatile intermediate for further amide coupling or reduction. The design of such derivatives is often guided by computational modeling to predict their interaction with biological targets.

Molecular Interactions and in Vitro Biological Mechanisms

Exploration of Molecular Targets and Binding Affinities

The biological profile of 7-Methoxy-1-methyl-1H-indazole and its derivatives has been primarily characterized through their interactions with enzymes and G-protein coupled receptors.

Receptor Binding Assays (e.g., Serotonin (B10506) Receptors, Dopamine (B1211576) Receptors)

Serotonin Receptors: The indazole ring is known to be an effective bioisostere for the indole (B1671886) nucleus found in serotonin and related tryptamines. acs.org A study on indazole analogs of 5-MeO-DMT and related tryptamines explored their functional potency at serotonin receptor subtype 2 (5-HT₂) receptors. acs.org In this work, a 1-methylindazole (B79620) analog was synthesized and assessed, demonstrating that N1-alkylation is a viable strategy for creating potent 5-HT₂ agonists. acs.org While direct binding data for this compound is not provided, related indole alkaloids like geissoschizine methyl ether, which also possess a complex methylated indole structure, have shown binding affinity for multiple serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, 5-HT₂B, and 5-HT₇. nih.gov

Table 2: Serotonin Receptor Activity for a Related Indazole Analog

| Compound | Target Receptor | Activity (EC₅₀) | Efficacy (Eₘₐₓ) | Reference |

|---|---|---|---|---|

| 5-Methoxy-N,N-dimethyl-1H-indazole-3-ethanamine (analog of 5-MeO-DMT) | 5-HT₂ₐ | 203 nM | 70% | acs.org |

| 5-Methoxy-N,N-dimethyl-1H-indazole-3-ethanamine (analog of 5-MeO-DMT) | 5-HT₂C | 532 nM | 72% | acs.org |

Dopamine Receptors: Currently, there is a lack of specific published data detailing the binding affinities or functional activity of this compound at dopamine receptors.

Structure-Activity Relationship (SAR) Elucidation of this compound Derivatives

Positional and Substituent Effects on In Vitro Activity

The placement and nature of substituents on the indazole ring are critical determinants of biological activity.

Effect of the 7-Methoxy Group: The presence of a substituent at the 7-position significantly influences activity. In the context of nNOS inhibition, the 7-methoxy group confers potent activity. nih.gov However, the size of the substituent is a key factor, as larger alkoxy groups at the same position can diminish inhibitory effects due to steric hindrance, which can interfere with optimal binding at the enzyme's active site.

Effect of the N1-Methyl Group: N1-alkylation is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. rsc.org The effect of methylating a ring nitrogen can be profound and target-dependent. In some nitroheterocyclic series, N-methylation was found to reduce mutagenic activity. nih.gov Conversely, in certain kinase inhibitor scaffolds, the specific vector and placement of the N1-methyl group are critical for maintaining potency. researchgate.net For instance, the addition of an extra methyl group to an N-methyl-indazole kinase inhibitor led to a 10-fold reduction in potency. researchgate.net

Ligand Efficiency and Molecular Recognition Principles

The interaction of indazole derivatives with their biological targets is governed by specific molecular recognition principles.

For nNOS, the crystal structure of 7-methoxy-1H-indazole indicates that intermolecular hydrogen bonding between the indazole nitrogen atoms is a key feature of its crystal packing. nih.gov This capacity for hydrogen bonding is crucial for drug-receptor interactions.

In kinase inhibition, the indazole ring often acts as a hinge-binding motif, forming hydrogen bonds with backbone residues in the kinase hinge region. Docking studies of related pyrazolopyridine inhibitors of HPK1 show that a pyridine (B92270) nitrogen (analogous to an indazole nitrogen) engages in a water-bridged hydrogen bond with an aspartate residue (Asp155), which is crucial for potency. nih.gov

Cellular Mechanism-of-Action Studies (In Vitro)

While specific cellular mechanism-of-action studies for this compound are not widely published, research on structurally related indazole derivatives provides insights into potential cellular effects.

For example, the 3-amino-1H-indazole derivative W24, which targets the PI3K/AKT/mTOR pathway, was shown to exert its antiproliferative effects in HGC-27 gastric cancer cells by inhibiting DNA synthesis, inducing G2/M cell cycle arrest, and promoting apoptosis. nih.gov Mechanistically, these effects were linked to the regulation of Cyclin B1, BAD, and Bcl-xL, as well as changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential. nih.gov

Furthermore, in the context of kinase inhibition, cellular assays are often used to confirm the on-target effects of indazole-based compounds. For instance, HPK1 inhibitors based on a pyrazolopyridine core (a related heterocycle) were evaluated in a human-whole-blood assay for their ability to inhibit the phosphorylation of the downstream adaptor protein SLP76, confirming their mechanism of action in a cellular context. nih.gov These examples suggest that indazole compounds can modulate fundamental cellular processes such as cell cycle progression, apoptosis, and intracellular signaling cascades.

Lack of Publicly Available Research on the In Vitro Biological Mechanisms of this compound

Following a comprehensive search of scientific literature and databases, there is no available research detailing the specific molecular interactions and in vitro biological mechanisms of the chemical compound this compound.

Searches for data concerning this specific compound's impact on cellular pathways, such as cell proliferation and apoptosis induction in cell lines, did not yield any published studies. Consequently, information regarding the molecular basis of its biological activity in cellular models is also absent from the public domain.

While the broader class of indazole derivatives has been a subject of significant interest in medicinal chemistry for its wide range of biological activities, including potential anticancer properties, research is highly specific to the exact structure of each derivative. The effects and mechanisms of action can vary dramatically with small changes to the molecular structure. Therefore, data from other related indazole compounds cannot be extrapolated to this compound.

Without primary research data, it is not possible to provide an analysis of this compound's effects on cell lines or to detail the molecular pathways it may influence.

Computational Chemistry and Theoretical Modeling of 7 Methoxy 1 Methyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in computational chemistry to determine the electronic structure and energy of a molecule. nih.govpnrjournal.com Such calculations are routinely performed for various indazole derivatives to understand their reactivity and spectroscopic properties. pnrjournal.comresearchgate.net

Electronic Structure and Molecular Orbital Analysis

An electronic structure analysis of 7-Methoxy-1-methyl-1H-indazole would involve calculating the distribution of electrons within the molecule to understand its reactivity and properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov For other series of indazole derivatives, DFT calculations have been successfully used to determine these parameters, revealing that compounds with larger energy gaps tend to be more stable. nih.gov This type of analysis for this compound would clarify how the methoxy (B1213986) and methyl substituents influence the electronic properties of the indazole core, but specific studies containing these calculations are not available.

Conformational Analysis and Tautomerism Studies

Conformational analysis would investigate the different spatial arrangements (conformations) of the methoxy and methyl groups relative to the indazole ring and determine their relative energies. This is crucial as the three-dimensional shape of a molecule dictates how it can interact with other molecules, including biological receptors.

Tautomerism is a key consideration for the parent indazole ring, which can exist in 1H and 2H forms. researchgate.netnih.gov Theoretical studies have shown that for the unsubstituted indazole, the 1H-tautomer is generally more stable. nih.gov Since the compound is 7-Methoxy-1-methyl -1H-indazole, the nitrogen at the 1-position is already alkylated, which prevents the common 1H/2H tautomerism. However, theoretical studies could still explore other potential, less common tautomeric forms or confirm the stability of the N1-methylated structure. No specific conformational or tautomerism studies for this compound were identified in the literature search.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein. These methods are widely applied to various indazole derivatives to explore their potential as therapeutic agents. nih.govpnrjournal.comresearchgate.net

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking simulations would place the 3D structure of this compound into the binding site of a target protein to predict its preferred binding orientation and affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein's amino acid residues. researchgate.net Numerous studies have performed docking for other indazole-based compounds against various targets like kinases and receptors, successfully identifying critical binding interactions. pnrjournal.comresearchgate.net Such an analysis for this compound would provide hypotheses about its potential biological targets and mechanism of action, but no such specific docking studies were found.

Stability and Dynamics of Compound-Target Complexes

Following docking, molecular dynamics (MD) simulations can be used to model the behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the predicted binding pose and the flexibility of the complex. This helps to validate the docking results and provides a more dynamic picture of the interaction. While MD simulations are a common follow-up to docking for promising drug candidates, no studies involving this compound were located.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. unar.ac.id A QSAR model for a class of indazole derivatives would be built using a dataset of compounds with known activities against a specific biological target. The model would identify which physicochemical properties or structural features (descriptors) are most important for activity. unar.ac.id While QSAR studies have been conducted on various sets of indazole derivatives to guide the design of more potent compounds, a study that includes this compound in its dataset or model was not found in the search results.

Development of Predictive Models for Biological Activity (In Vitro)

Computational chemistry and theoretical modeling play a pivotal role in modern drug discovery by providing insights into the molecular properties that govern a compound's biological activity. For the specific compound, this compound, the development of predictive models for its in vitro biological activity would rely on Quantitative Structure-Activity Relationship (QSAR) studies. These studies aim to establish a mathematical relationship between the structural features of a molecule and its biological effect.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the general principles of such model development for indazole derivatives can be outlined. The process typically involves a dataset of structurally related indazole compounds with experimentally determined biological activities (e.g., inhibitory concentrations, IC50 values). Using various computational methods, molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

Statistical techniques, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are then employed to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, including isomers and derivatives of this compound, thereby guiding synthetic efforts toward more potent molecules.

Descriptors and Statistical Validation in QSAR

The selection of appropriate molecular descriptors is a critical step in the development of a reliable QSAR model. For a compound like this compound, a variety of descriptors would be considered to capture its unique structural characteristics. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific functional groups.

3D Descriptors: Calculated from the 3D conformation of the molecule, encompassing steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, partial charges).

For indazole derivatives, studies have often utilized a combination of these descriptors to build predictive models. For instance, descriptors such as the logarithm of the partition coefficient (logP) for hydrophobicity, molar refractivity (MR) for steric bulk, and various electronic descriptors derived from quantum chemical calculations are commonly employed.

Once a QSAR model is developed, its statistical validity and predictive power must be rigorously assessed. This is achieved through a series of validation techniques:

Internal Validation: This involves assessing the model's performance on the training set of data used to build it. Common statistical parameters include:

Coefficient of determination (R²): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.

Standard error of estimate (SEE): Measures the precision of the predictions.

Leave-one-out (LOO) cross-validation (Q²): A more robust internal validation technique where the model is repeatedly built with one data point left out and then used to predict that point. A high Q² value indicates good internal predictive ability.

External Validation: This is the most crucial validation step, where the model's ability to predict the activity of an external set of compounds (test set), which were not used in the model development, is evaluated. The predictive R² (R²pred) is a key metric here.

The following table provides an illustrative example of the types of descriptors and statistical parameters that would be relevant in a QSAR study of indazole derivatives, including this compound.

| Descriptor Type | Example Descriptors | Statistical Validation Parameter | Typical Acceptable Value |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | R² (Coefficient of determination) | > 0.6 |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Q² (Cross-validated R²) | > 0.5 |

| Geometric | Molecular Surface Area, Molecular Volume | SEE (Standard Error of Estimate) | Low value |

| Electronic | Dipole Moment, HOMO/LUMO energies | F-statistic | High value |

| Hydrophobic | LogP | R²pred (Predictive R²) | > 0.5 |

A well-validated QSAR model, incorporating relevant descriptors, would be an invaluable tool for the virtual screening and rational design of novel analogs of this compound with potentially enhanced biological activities.

Advanced Spectroscopic and Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation in Synthetic Research

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear as a complex multiplet or as distinct doublets and triplets, depending on their coupling with adjacent protons. The methyl group attached to the nitrogen at position 1 would likely appear as a sharp singlet, as would the methoxy (B1213986) protons at position 7.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling relationships, while HMQC/HSQC spectra correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the connectivity by showing correlations between protons and carbons that are two or three bonds apart.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Methoxy-1-methyl-1H-indazole Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.8 - 4.0 (s) | ~30 - 35 |

| O-CH₃ | ~3.9 - 4.1 (s) | ~55 - 60 |

| H-3 | ~7.8 - 8.0 (s) | ~130 - 135 |

| H-4 | ~6.7 - 6.9 (d) | ~100 - 105 |

| H-5 | ~7.1 - 7.3 (t) | ~120 - 125 |

| H-6 | ~6.8 - 7.0 (d) | ~110 - 115 |

| C-3 | - | ~130 - 135 |

| C-3a | - | ~125 - 130 |

| C-4 | - | ~100 - 105 |

| C-5 | - | ~120 - 125 |

| C-6 | - | ~110 - 115 |

| C-7 | - | ~150 - 155 |

| C-7a | - | ~140 - 145 |

s = singlet, d = doublet, t = triplet

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl and methoxy groups would likely appear between 2850 and 3000 cm⁻¹. The C=C and C=N stretching vibrations of the indazole ring are expected in the 1450-1650 cm⁻¹ region. The characteristic C-O stretching of the methoxy group would likely be observed as a strong band around 1020-1250 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric vibrations of the molecule are often more Raman active.

Table 2: Predicted Vibrational Frequencies for this compound Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| C=C / C=N Ring Stretch | 1450-1650 | 1450-1650 |

| C-O Stretch (Methoxy) | 1020-1250 | 1020-1250 |

| C-H Bending | 700-900 | 700-900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The indazole ring system is aromatic and is expected to exhibit characteristic absorption bands in the UV region. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1-methyl-1H-indazole. The spectrum of 1-methylindazole (B79620) shows absorption maxima around 254 nm and 295 nm; it is anticipated that this compound would absorb at slightly longer wavelengths.

Mass Spectrometry for Compound Identity and Purity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps in confirming the molecular formula.

For this compound (C₉H₁₀N₂O), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for indazole derivatives may involve the loss of the methyl group, the methoxy group, or cleavage of the pyrazole (B372694) ring.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for both the purification and purity analysis of organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for separating this compound from any starting materials or byproducts. The purity of the compound can be determined by integrating the peak area in the chromatogram.

Column Chromatography: For larger scale purification, column chromatography using silica (B1680970) gel as the stationary phase is commonly employed. The choice of eluent (solvent system) would be optimized to achieve good separation of the desired product from impurities.

The purity of the final compound is typically confirmed by a combination of these chromatographic methods and spectroscopic techniques, ensuring that the material used for further studies is of high quality.

Future Perspectives and Unaddressed Research Avenues

Emerging Synthetic Methodologies for Indazole Scaffolds

The synthesis of the indazole core is a focal point of extensive research, with new methodologies aiming to improve efficiency, selectivity, and environmental sustainability. ingentaconnect.com Recent progress has moved beyond traditional methods, embracing catalyst-based and green chemistry approaches to construct a diverse array of indazole derivatives. ingentaconnect.comresearchgate.net

Key emerging strategies include:

Transition-Metal Catalysis : The use of catalysts involving copper (Cu), palladium (Pd), and rhodium (Rh) has become instrumental. nih.gov These metals facilitate crucial bond-forming reactions, such as C-N and C-H functionalization, enabling the construction of the indazole ring system from various precursors. nih.govresearchgate.net For instance, Cu(OAc)₂-mediated N-N bond formation and Pd(OAc)₂-mediated oxidative benzannulation represent efficient pathways to 1H-indazoles. nih.gov

C-H Functionalization : Direct functionalization of C-H bonds is an atom-economical approach that avoids the need for pre-functionalized starting materials. researchgate.netresearchgate.net This strategy allows for the direct attachment of various substituents to the indazole scaffold, streamlining the synthesis of complex derivatives.

Photocatalysis and Green Chemistry : Sustainable approaches are gaining traction, with photocatalysis emerging as a tool that utilizes clean energy sources for the activation of small molecules. researchgate.net These methods, along with the use of eco-friendly solvents and reagents, are paving the way for more environmentally benign syntheses of indazole compounds. ingentaconnect.com

Benzyne Chemistry : The use of benzynes as reactive intermediates provides a powerful, transition-metal-free method for constructing indazole scaffolds through annulation/cascade reactions with suitable coupling partners. researchgate.net

| Synthetic Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Transition-Metal Catalysis | Employs metals like Palladium (Pd), Copper (Cu), and Rhodium (Rh) to facilitate key bond formations (e.g., C-N, C-H) for ring closure. | High efficiency, good functional group tolerance, and regioselectivity. | nih.gov |

| C-H Functionalization | Directly modifies C-H bonds on the starting materials, avoiding the need for pre-functionalized groups like halides. | High atom economy, reduced synthetic steps, and novel derivatization possibilities. | researchgate.net |

| Photocatalysis | Uses light energy to drive chemical reactions, often under mild conditions. | Environmentally friendly ("green chemistry"), high selectivity, and access to unique reaction pathways. | researchgate.net |

| Benzyne Chemistry | Involves the in-situ generation of highly reactive aryne intermediates that undergo cycloaddition reactions. | Transition-metal-free, allows for the rapid construction of the bicyclic indazole core. | researchgate.net |

Novel Molecular Targets for 7-Methoxy-1-methyl-1H-indazole and its Derivatives

While the parent compound, 7-Methoxy-1H-indazole, has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS), the full therapeutic potential of its N-methylated derivative and other related compounds remains an active area of investigation. nih.gov The indazole scaffold is recognized as a "privileged structure," capable of interacting with a wide range of biological targets, particularly protein kinases.

Future research is likely to focus on identifying and validating novel molecular targets for this class of compounds. Potential areas of exploration include:

Protein Kinases : Many indazole-containing molecules are potent kinase inhibitors. nih.gov Derivatives of this compound could be designed to target specific kinases implicated in cancer and inflammatory diseases, such as Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Extracellular signal-regulated kinases (ERK1/2). nih.gov

Epigenetic Targets : Bromodomain-containing Protein 4 (BRD4), an "epigenetic reader," has emerged as a key therapeutic target in oncology. researchgate.net Designing indazole derivatives to selectively inhibit BRD4 could offer new avenues for cancer treatment.

Neurodegenerative Disease Targets : Given the known activity of the parent compound against nNOS, further exploration of derivatives for targets relevant to neurodegenerative disorders like Parkinson's disease is warranted. nih.govnih.gov Monoamine Oxidase B (MAO-B), for example, is a well-established target for which indole (B1671886) and indazole-based inhibitors have been developed. nih.gov

Phosphoinositide-dependent kinase-1 (PDK1) : As a crucial node in cellular signaling pathways, PDK1 is another attractive target for which novel 1H-indazol derivatives have shown inhibitory activity. nih.gov

| Molecular Target Class | Specific Example(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Nitric Oxide Synthases | Neuronal Nitric Oxide Synthase (nNOS) | Neurological Disorders | nih.gov |

| Protein Kinases | EGFR, Aurora Kinases, ERK1/2, PDK1 | Oncology, Inflammatory Diseases | nih.gov |

| Epigenetic Proteins | Bromodomain-containing Protein 4 (BRD4) | Oncology | researchgate.net |

| Monoamine Oxidases | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | nih.gov |

Integration of Advanced Computational Approaches in Compound Design and Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery and optimization of new therapeutic agents while reducing costs. taylorandfrancis.comemanresearch.org The design of novel derivatives of this compound will increasingly rely on these sophisticated computational methodologies.

Key computational approaches include:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net For indazole derivatives, docking studies can help identify key interactions within the binding site of a target like a kinase or enzyme, guiding the design of more potent and selective inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide detailed insights into the dynamic behavior of a ligand-protein complex over time. nih.gov This can help assess the stability of the binding mode predicted by docking and understand the conformational changes that occur upon ligand binding. researchgate.net

Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) can be used to study the electronic properties of the indazole derivatives themselves, such as their HOMO-LUMO energy gaps, providing insights into their reactivity and physicochemical properties. nih.gov

Artificial Intelligence (AI) and Machine Learning (ML) : AI and ML are revolutionizing drug discovery by enabling the development of predictive models for compound activity, ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties, and virtual screening of vast chemical libraries to identify promising new scaffolds. taylorandfrancis.comnih.gov

| Computational Approach | Application in Indazole Drug Discovery | Reference |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of indazole derivatives to protein targets (e.g., kinases, enzymes). | researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Evaluates the stability of the ligand-protein complex and analyzes dynamic interactions over time. | researchgate.netnih.gov |

| Density Functional Theory (DFT) | Calculates electronic properties (e.g., HOMO-LUMO gap) to understand compound reactivity and stability. | nih.gov |

| AI / Machine Learning | Performs large-scale virtual screening, predicts biological activity, and models ADME/T properties. | taylorandfrancis.com |

Development of Advanced Analytical Techniques for Complex Characterization

The unambiguous characterization of novel synthetic compounds is fundamental to chemical and pharmaceutical research. The structural complexity of indazole derivatives necessitates the use of a suite of advanced analytical techniques to confirm their identity, purity, and three-dimensional structure.

Essential analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for elucidating the molecular structure of organic compounds. nih.gov They provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the indazole core and the position of substituents like the methoxy (B1213986) and methyl groups. nih.govjapsonline.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is used to confirm its elemental composition. mdpi.com MS is also used to analyze fragmentation patterns, further aiding in structural confirmation.

X-ray Crystallography : This powerful technique provides the definitive three-dimensional structure of a molecule in its crystalline state. nih.gov For indazole derivatives, it can confirm the planar structure of the ring system, determine the orientation of substituents, and reveal intermolecular interactions like hydrogen bonding in the solid state. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies, such as C=N, C-O, and N-H bonds in indazole derivatives. japsonline.com

| Analytical Technique | Information Provided | Relevance to Indazole Characterization | Reference |

|---|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Detailed information on the molecular skeleton and connectivity of atoms. | Confirms the position of substituents on the indazole ring and verifies the overall structure. | nih.gov |

| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. | Verifies the molecular formula of the synthesized compound. | mdpi.com |

| X-ray Crystallography | Absolute 3D molecular structure and intermolecular packing in a crystal. | Unambiguously determines stereochemistry and solid-state conformation. | nih.gov |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Confirms key chemical bonds (e.g., C=N, C-O) within the indazole derivative. | japsonline.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.